4-Chloroquinazolin-2-amine
Overview
Description
Scientific Research Applications
Chemoselectivity in Amination : A study by Shen et al. (2010) focused on the chemoselectivity in the amination of 4-chloroquinazolines. They found that under certain conditions, 4-chloroquinazolines underwent selective amination with different amino groups, demonstrating its versatility in chemical synthesis.
Anticancer Agent Development : Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration.
Green Synthesis of Aminated Heterocycles : Staderini et al. (2013) developed a solvent- and chromatography-free method under microwave irradiation for the synthesis of aminated heterocycles, including 4-aminoquinazolines, highlighting an environmentally friendly approach in medicinal chemistry.
Synthesis and Biological Evaluation for Cancer Therapy : A study by Mphahlele et al. (2018) synthesized indole-aminoquinazolines and evaluated their cytotoxicity against various cancer cell lines, showing significant activity in some cases.
Novel Twisted-Cyclic Guanidine Formation : Yan et al. (2020) discussed a 2-chloroquinazolin-4(3 H )-one rearrangement, which generates either twisted-cyclic or ring-fused guanidines, demonstrating its application in the synthesis of complex molecules.
Safety And Hazards
Future Directions
Quinazolinone and quinazolin derivatives, which include 4-Chloroquinazolin-2-amine, have been found to have various pharmacological effects. These compounds have been used in the synthesis of diverse molecules with significant physiological and pharmacological uses . Future research could focus on optimizing these compounds for specific therapeutic applications.
properties
IUPAC Name |
4-chloroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZODWQFAWXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439920 | |
Record name | 4-chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-2-amine | |
CAS RN |
124309-74-6 | |
Record name | 4-chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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